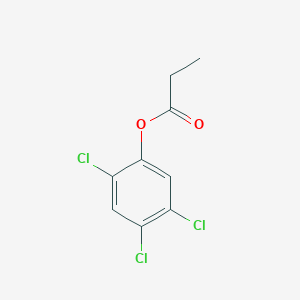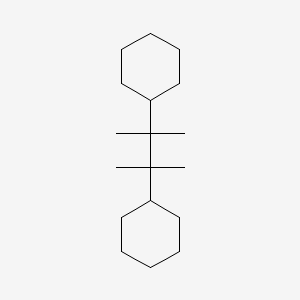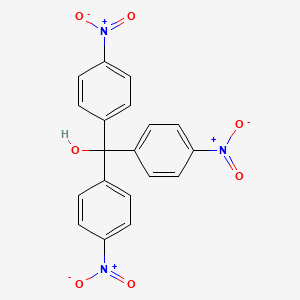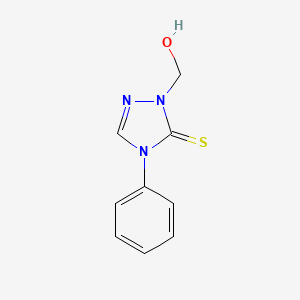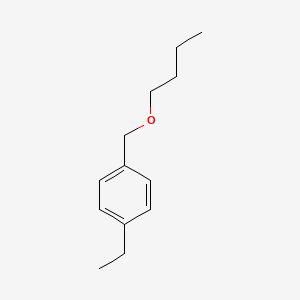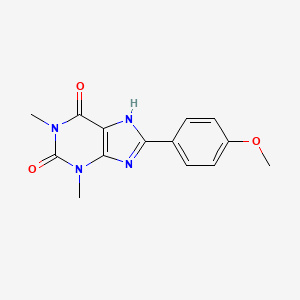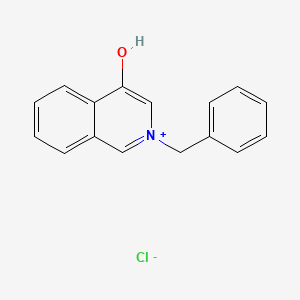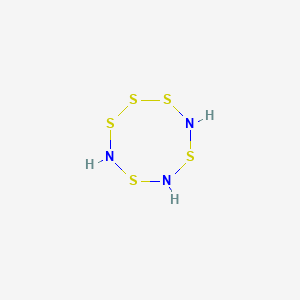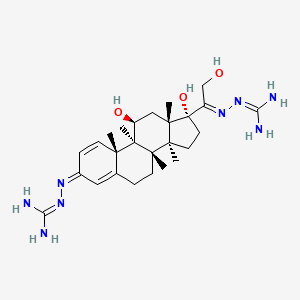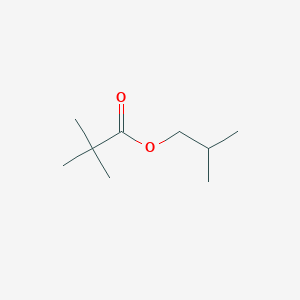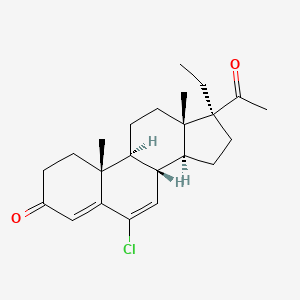
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 17th position on the pregnane skeleton. This compound is known for its significant biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The key steps include chlorination at the 6th position and ethylation at the 17th position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and ethylating agents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: It is used in studies related to hormone receptor interactions and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Mécanisme D'action
The mechanism of action of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and regulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Dehydroprogesterone: Similar in structure but lacks the chlorine and ethyl groups.
Progesterone: A natural steroid hormone with a similar core structure but different substituents.
Corticosterone: Another steroid hormone with a similar core structure but different functional groups.
Uniqueness
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is unique due to the presence of the chlorine atom at the 6th position and the ethyl group at the 17th position. These modifications can significantly alter its biological activity and make it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
802-81-3 |
|---|---|
Formule moléculaire |
C23H31ClO2 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-chloro-17-ethyl-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31ClO2/c1-5-23(14(2)25)11-8-18-16-13-20(24)19-12-15(26)6-9-21(19,3)17(16)7-10-22(18,23)4/h12-13,16-18H,5-11H2,1-4H3/t16-,17+,18+,21-,22+,23-/m1/s1 |
Clé InChI |
FBALPBIKGCMYPR-CZZSXQRJSA-N |
SMILES isomérique |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |
SMILES canonique |
CCC1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



